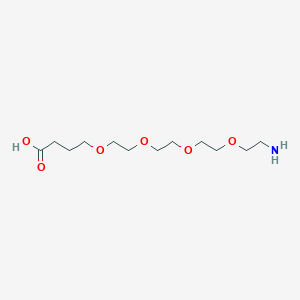

Amino-PEG4-(CH2)3CO2H

Overview

Description

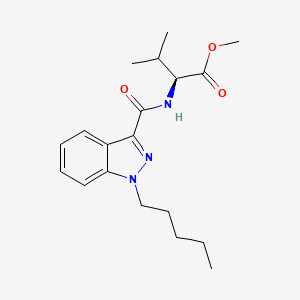

Amino-PEG4-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical and Chemical Properties Analysis

The molecular weight of this compound is 279.33 g/mol .Scientific Research Applications

PEGylation in Pharmaceutical and Biotechnical Applications

PEGylation of Peptides and Proteins

PEGylation, the covalent attachment of PEG to peptides and proteins, is significant for modifying biological macromolecules. This process helps shield antigenic and immunogenic epitopes, reduce receptor-mediated uptake, prevent proteolytic degradation, and alter biodistribution. Various PEG functional groups are utilized in this process to improve the properties of peptides and proteins for pharmaceutical applications (Roberts, Bentley & Harris, 2002).

Site-Specific PEGylation for Protein-Drug Development

Recent advancements focus on site-specific PEGylation, targeting canonical and noncanonical amino acids. This method aims to maintain protein activity while achieving improved pharmacokinetics for peptide and protein therapeutics (Nischan & Hackenberger, 2014).

Biomedical Research and Drug Delivery

Functionalized PEG for Biomedical Applications

Functionalized PEG derivatives, such as Amino-PEG4-(CH2)3CO2H, are crucial for biomedical applications like drug delivery and imaging. Their ability to interact with various biological systems while maintaining biocompatibility and stability is a key area of research (Maurice et al., 2009).

PEG Derivatives in Nanocontainer Development

PEG-modified dendrimers with hydrophobic amino acid residues are being explored as nanocontainers for drug delivery. These structures demonstrate enhanced encapsulation abilities and biocompatibility, highlighting the potential of PEG derivatives in nanotechnology-based therapeutics (Kono et al., 2008).

Analytical and Structural Biochemistry

Understanding PEG-Protein Interactions

Research on the structural basis of PEG recognition by antibodies provides insights into how PEGylated drugs interact with the immune system. This knowledge is crucial for designing more effective PEGylated therapeutics (Lee et al., 2020).

PEG in Aqueous Two-Phase Systems

Studies on the partitioning of amino acids and peptides in PEG-based aqueous two-phase systems contribute to understanding the hydrophobicity and interaction dynamics of these molecules, which is essential for various biochemical and pharmaceutical applications (Eiteman & Gainer, 1990).

Mechanism of Action

Safety and Hazards

When handling Amino-PEG4-(CH2)3CO2H, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

Amino-PEG4-(CH2)3CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. It interacts with various enzymes, proteins, and other biomolecules. The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds. This interaction is crucial in drug delivery systems and the synthesis of bioconjugates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances solubility in aqueous media, which is essential for its interaction with cellular components. The compound’s ability to form stable amide bonds with primary amine groups allows it to modify proteins and peptides, impacting cell function and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of stable amide bonds. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, while the terminal carboxylic acid reacts with primary amine groups. These interactions facilitate the modification of proteins and peptides, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under storage conditions of -20°C and is shipped at ambient temperature. Over time, it may undergo degradation, impacting its long-term effects on cellular function. Studies have shown that this compound maintains its stability and reactivity for extended periods, making it suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modifies proteins and peptides without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating its incorporation into metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to move efficiently within the cellular environment. The compound’s localization and accumulation are influenced by its interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. The compound’s hydrophilic nature and reactive groups enable it to localize within specific cellular compartments or organelles. This localization is crucial for its activity and function, impacting cellular processes and biochemical reactions .

Properties

IUPAC Name |

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)COCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

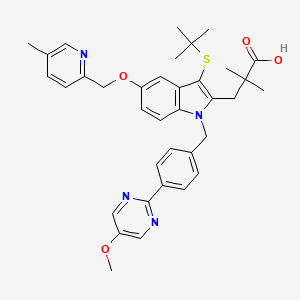

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

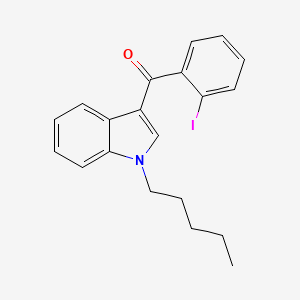

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)